

Technical Guide: Physical Characteristics of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromoimidazo[1,2-a]pyridine**

Cat. No.: **B152697**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **7-Bromoimidazo[1,2-a]pyridine**. The information is compiled from various scientific databases and literature, offering a centralized resource for professionals in research and development. This document focuses on presenting available quantitative data, detailing experimental protocols for physical characterization, and visualizing relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

7-Bromoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound. Its core structure, imidazo[1,2-a]pyridine, is a key scaffold in many biologically active molecules.^[1] The compound exists as a solid at room temperature.

General and Computed Properties

Below is a summary of the general and computationally derived physical properties for **7-Bromoimidazo[1,2-a]pyridine**. These values are calculated from its chemical structure and provide estimations of its physicochemical behavior.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrN ₂	[2]
Molecular Weight	197.03 g/mol	[2]
CAS Number	808744-34-5	[2]
Appearance	Solid	
Exact Mass	195.96361 Da	[2]
Monoisotopic Mass	195.96361 Da	[2]
XLogP3 (Computed)	2.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	0	[2]
Topological Polar Surface Area	17.3 Å ²	[2]
Heavy Atom Count	10	[2]

Experimental Physical Properties

Experimental data for the melting point and solubility of **7-Bromoimidazo[1,2-a]pyridine** are not readily available in the cited literature. For comparative purposes, data for related bromo- and methyl-substituted imidazo[1,2-a]pyridine derivatives are presented below.

Property	Value	Compound	Source(s)
Melting Point	76-81 °C	6-Bromoimidazo[1,2-a]pyridine	
156.5-165.5 °C	Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate	[3]	
Boiling Point	Data not available	7-Bromoimidazo[1,2-a]pyridine	
Solubility	Data not available	7-Bromoimidazo[1,2-a]pyridine	

Spectral Data

While specific spectral data for **7-Bromoimidazo[1,2-a]pyridine** is not provided in the searched literature, commercial suppliers indicate its availability.[4] For reference, general characteristics of NMR and IR spectra for the imidazo[1,2-a]pyridine core are discussed in the literature.[5][6]

- ¹H NMR & ¹³C NMR: The chemical shifts in the NMR spectra of imidazo[1,2-a]pyridines are influenced by substituents and the electronic environment of the heterocyclic rings.[5]
- FT-IR: The infrared spectrum of the imidazo[1,2-a]pyridine scaffold has been analyzed using density functional theory (DFT) calculations, allowing for the assignment of vibrational modes.[6]
- Mass Spectrometry: Predicted collision cross-section values for various adducts of a related compound, **7-bromoimidazo[1,2-a]pyridine-2-carbonitrile**, have been calculated.[7]

Experimental Protocols

This section details standardized methodologies for determining key physical properties of solid organic compounds like **7-Bromoimidazo[1,2-a]pyridine**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure substance, while impurities typically depress the melting point and broaden the range.

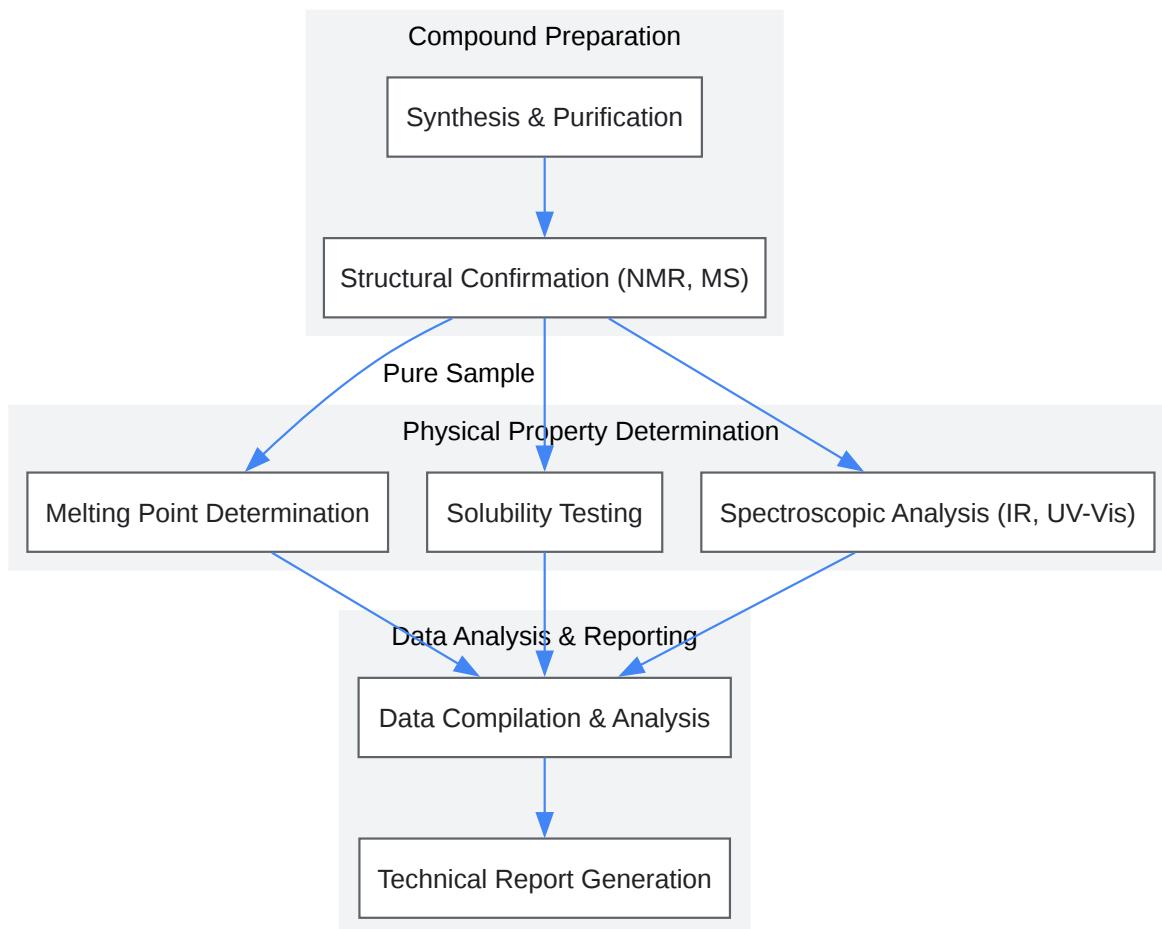
Protocol:

- Sample Preparation: A small amount of the finely powdered, dry compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[8][9]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[10]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]
- Observation and Recording: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[10][11]
- Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least once with a fresh sample to ensure consistent results.

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[12]

Protocol:

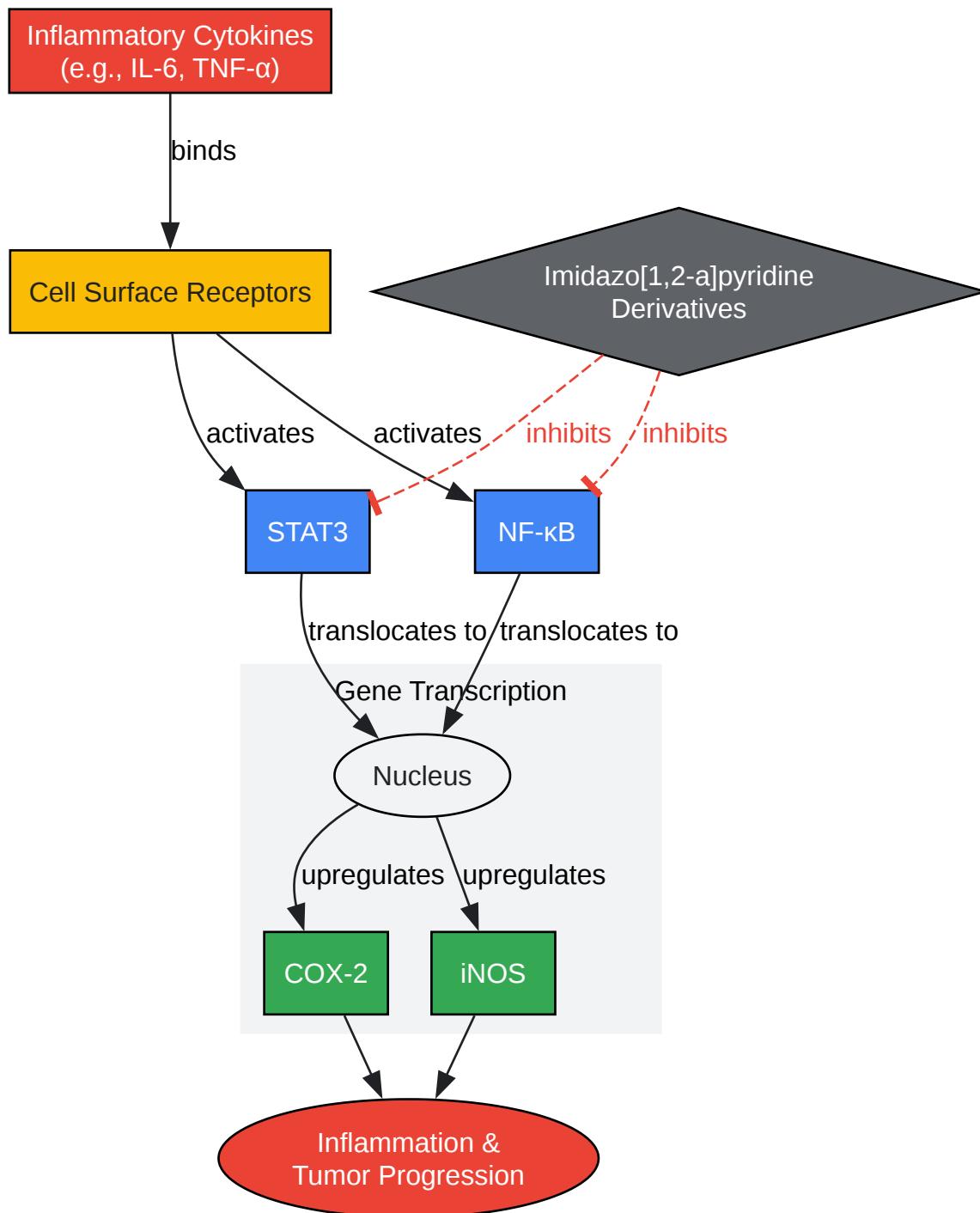

- Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), diethyl ether) should be used to assess the compound's solubility profile.

- Sample Preparation: A pre-weighed amount of the compound (e.g., 25 mg) is placed into a small test tube.[13]
- Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[13]
- Dissolution: After each addition, the test tube is vigorously shaken or vortexed. More rigorous methods, such as sonication or gentle heating (e.g., to 37°C), can be employed if the compound does not readily dissolve.[14]
- Observation: The solution is visually inspected for clarity. The compound is considered "soluble" if it forms a clear solution with no visible particles or cloudiness.
- Quantification: To determine the quantitative solubility, the process is repeated with varying amounts of solute and solvent until the saturation point is reached. The concentration (e.g., in mg/mL or μ M) of the resulting saturated solution is then measured, often using techniques like UV-Vis spectroscopy or HPLC.[12]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the physical characteristics of a solid organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization.

Relevant Biological Pathway

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory and anti-cancer properties. A key mechanism in these processes involves the modulation of inflammatory signaling pathways. The diagram below depicts the interconnected STAT3 and NF-κB signaling pathways, which collaboratively regulate the expression of pro-inflammatory enzymes like COX-2 and iNOS.

[Click to download full resolution via product page](#)

Caption: STAT3/NF-κB Inflammatory Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protein-cell.net [protein-cell.net]
- 2. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 4. 808744-34-5|7-Bromoimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile (C8H4BrN3) [pubchemlite.lcsb.uni.lu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 7-Bromoimidazo[1,2-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152697#7-bromoimidazo-1-2-a-pyridine-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com